molecular formula C19H28N2O2 B5512355 2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol

2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol

Cat. No. B5512355
M. Wt: 316.4 g/mol
InChI Key: KLYYINIKOHNHIV-DLBZAZTESA-N
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Description

"2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol" is a compound that belongs to the class of pyrrolopyrrole derivatives. These compounds have been studied for their interesting optical and photophysical properties.

Synthesis Analysis

The synthesis of related pyrrolopyrrole derivatives involves efficient conditions for developing tetra-, penta-, and hexa-substituted derivatives. One study by Krzeszewski et al. (2014) reports a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, using p-toluenesulfonic acid as a catalyst, yielding high yields of 1,4-dihydropyrrolo[3,2-b]pyrroles (Krzeszewski et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrrolopyrrole derivatives, like the compound , typically shows strong fluorescence and exhibits moderate to large Stokes shifts. These properties are a result of the strategic placement of electron-withdrawing substituents, as detailed in the study by Krzeszewski et al. (2014) (Krzeszewski et al., 2014).

Chemical Reactions and Properties

Pyrrolopyrrole derivatives can undergo various chemical reactions. For example, studies have shown that these compounds can be prepared from tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles via direct arylation. The presence of electron-rich and electron-poor aromatic haloarenes influences the reaction outcomes (Krzeszewski et al., 2014).

Physical Properties Analysis

The physical properties of pyrrolopyrrole derivatives are characterized by their strong blue fluorescence and high quantum yields of fluorescence, as reported by Krzeszewski et al. (2014). These properties are directly linked to the molecular structure and the nature of substituents (Krzeszewski et al., 2014).

Chemical Properties Analysis

The chemical properties of these derivatives include high two-photon absorption cross-section values measured in the near-IR region. This indicates significant conjugations within the propeller-shaped dyes of these compounds, as observed in the study by Krzeszewski et al. (2014) (Krzeszewski et al., 2014).

Scientific Research Applications

Vapor-Liquid Equilibrium and Viscosity Modeling

Research on N-methyl-2-pyrrolidone (NMP) mixtures, including with 2-butanol, demonstrates the importance of understanding solvent characteristics and interactions in scientific and industrial applications. The study by Pourabadeh et al. (2020) models the vapor-liquid equilibrium and viscosity of NMP mixtures, highlighting the complex interactions between solvents and their practical implications. This research emphasizes the need for accurate modeling in solvent selection and use, relevant to studying and applying complex organic compounds like 2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol in various scientific fields (Pourabadeh, Sanjari Fard, & Salmani, 2020).

Synthetic Methodologies and Chemical Reactions

The development of synthetic methodologies for creating complex organic molecules is fundamental in research applications. Studies on the synthesis of bicyclic compounds through tandem ring-closing metathesis-radical cyclization and the gas-phase pyrolytic reaction of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives offer insights into the techniques and processes that could be applied to synthesize and study compounds similar to this compound. These methodologies are crucial for advancing the synthesis of novel organic compounds with potential applications in various domains, including pharmaceuticals and materials science (Clive & Cheng, 2001), (Dib et al., 2008).

Molecular Engineering and Biofuel Production

The metabolic engineering of microorganisms for the production of isoprenoid-based C5 alcohols showcases the potential of biotechnological approaches to produce biofuels and industrial chemicals. Research by George et al. (2015) demonstrates the engineering of E. coli to produce 3-methyl-3-buten-1-ol, among other compounds, indicating the broader implications of molecular engineering for sustainable production methods. This research highlights the potential for applying similar engineering techniques to produce related compounds, furthering the development of renewable resources and bio-based chemicals (George et al., 2015).

properties

IUPAC Name

[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,23)9-7-14-5-4-6-15(11-14)18(22)21-12-16-8-10-20(3)17(16)13-21/h4-6,11,16-17,23H,7-10,12-13H2,1-3H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYYINIKOHNHIV-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC3CCN(C3C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2C[C@@H]3CCN([C@@H]3C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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